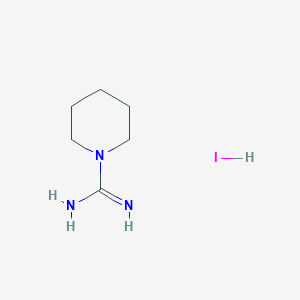

Piperidine-1-carboximidamide Hydroiodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of piperidine-1-carboximidamide hydroiodide typically involves the reaction of piperidine with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .

化学反应分析

Piperidine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-1-carboximidamide oxide, while reduction could produce piperidine-1-carboximidamide .

科学研究应用

Synthesis of Heterocycles

One of the primary applications of piperidine-1-carboximidamide hydroiodide is in the synthesis of heterocyclic compounds. For instance, it has been employed in the preparation of piperidino-pyrimidines and pyrazoles through processes such as cyclocondensation and subsequent aromatization. The use of this compound facilitates the formation of nitrogen-containing heterocycles, which are essential in medicinal chemistry due to their biological activity.

Case Study: Meyer-Schuster Rearrangement

In a notable study, this compound was utilized in the Meyer-Schuster rearrangement involving fluorinated propargylic alcohols. This process yielded fluorinated enones that serve as intermediates for synthesizing complex natural products. Specifically, the compound was reacted with a fluorinated enone to produce a 2-piperidino-pyrimidine derivative with a yield of 64%, demonstrating its effectiveness as a synthetic intermediate .

Medicinal Chemistry

Piperidine derivatives are well-known for their pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities. This compound's role as a precursor in medicinal chemistry is crucial for developing novel therapeutic agents.

Applications in Drug Development

The compound has been implicated in synthesizing various bioactive molecules, including:

- Antiviral Agents : Compounds derived from piperidine structures have shown efficacy against viral infections.

- Anticancer Drugs : Heterocycles containing piperidine moieties are being explored for their potential to inhibit cancer cell proliferation.

Protein Biology Applications

This compound has applications in protein biology, particularly in:

- Protein Labeling and Modification : It can be used to modify proteins for better detection and analysis.

- Western Blotting and Protein Purification : The compound aids in isolating and quantifying proteins, crucial for biochemical studies.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various chemical assays. Its ability to form stable complexes with different analytes enhances detection methods used in biochemical research.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthesis of Heterocycles | Used as an intermediate for creating nitrogen-containing compounds | Synthesis of piperidino-pyrimidines and pyrazoles |

| Medicinal Chemistry | Development of bioactive molecules with therapeutic potential | Antiviral and anticancer drug development |

| Protein Biology | Modifications for protein analysis and quantification | Western blotting and protein purification |

| Analytical Chemistry | Reagent for chemical assays and detection methods | Enhancing detection sensitivity |

作用机制

The mechanism of action of piperidine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. It can inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For instance, it has been shown to inhibit the activity of enzymes like EGFR, BRAF, and CDK2, which are involved in cell proliferation and cancer progression .

相似化合物的比较

Piperidine-1-carboximidamide hydroiodide can be compared to other similar compounds such as:

Piperidine-1-carboxamide: This compound has a similar structure but lacks the imidamide group.

Piperidine-1-carboximidamide hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.

Piperidine-1-carboximidamide hydrobromide: Contains a bromide ion instead of an iodide ion.

生物活性

Piperidine-1-carboximidamide hydroiodide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a carboximidamide functional group. Its molecular formula is C6H10N3⋅HI, with a molecular weight of approximately 227.07 g/mol. The presence of the hydroiodide salt enhances its solubility, making it a suitable candidate for various biological assays.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in cancer progression and other diseases.

Anticancer Properties

Piperidine-1-carboximidamide derivatives have demonstrated significant anticancer activity across various studies. For instance:

- Inhibition of Anaplastic Lymphoma Kinase (ALK) : A derivative was identified as a potent ALK inhibitor with an IC50 value of 0.174 μM, showing selectivity over related kinases like IGF1R .

- Cell Viability Studies : Research on piperine-carboximidamide hybrids indicated that certain derivatives exhibited GI50 values as low as 0.77 µM against multiple cancer cell lines (A-549, MCF-7, Panc-1, HT-29) compared to doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentrations (MIC) : Studies have shown that piperidine derivatives can inhibit the growth of Mycobacterium tuberculosis with MIC values significantly lower than standard treatments .

- Selectivity : Certain derivatives exhibited selective activity against Gram-positive bacteria, outperforming conventional antibiotics in specific assays .

Table 1: Summary of Biological Activities

| Activity | IC50/Effect | Reference |

|---|---|---|

| ALK Inhibition | 0.174 μM | |

| Anticancer Activity | GI50 = 0.77 µM | |

| Tuberculostatic Activity | MIC = 2 µg/mL | |

| Antibacterial Activity | MIC = 0.06–0.12 μg/mL |

Synthesis and Derivatives

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with enhanced biological activities. Various synthetic pathways have been explored to optimize yield and bioactivity.

属性

IUPAC Name |

piperidine-1-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZAWNSOJLXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380904 |

Source

|

| Record name | Piperidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102392-91-6 |

Source

|

| Record name | Piperidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。